molecular formula C16H22ClN3O3 B601033 Ácido 4-[5-[2-cloroetil(2-hidroxietil)amino]-1-metilbencimidazol-2-il]butanoico CAS No. 109882-27-1

Ácido 4-[5-[2-cloroetil(2-hidroxietil)amino]-1-metilbencimidazol-2-il]butanoico

Número de catálogo: B601033
Número CAS: 109882-27-1
Peso molecular: 339.83
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

5-[(2-Chloroethyl)(2-hydroxyethyl)amino]-1-methyl-1H-benzimidazole-2-butanoic acid is a chemical compound with the molecular formula C16H22ClN3O3. This compound is related to bendamustine, a well-known chemotherapeutic agent used in the treatment of various cancers. The compound’s structure includes a benzimidazole ring, which is a common motif in many biologically active molecules.

Aplicaciones Científicas De Investigación

Therapeutic Applications

1.1 Antineoplastic Properties

The compound is primarily known for its use in cancer treatment. It is related to bendamustine, an alkylating agent that has shown efficacy in treating various malignancies, including:

  • Non-Hodgkin Lymphoma : Bendamustine is frequently employed in treating indolent and aggressive forms of non-Hodgkin lymphoma. Its mechanism involves the formation of DNA cross-links, inhibiting cancer cell proliferation.
  • Chronic Lymphocytic Leukemia (CLL) : It is also indicated for CLL, where it helps to induce apoptosis in malignant B-cells.

1.2 Mechanism of Action

The compound acts by interfering with DNA replication through alkylation. The presence of the chloroethyl group enhances its reactivity with DNA, leading to cytotoxic effects on rapidly dividing cells. This mechanism is crucial for its effectiveness against tumors that are resistant to other chemotherapeutic agents.

Pharmacological Insights

2.1 Pharmacokinetics and Metabolism

Research indicates that the pharmacokinetics of 5-[(2-Chloroethyl)(2-Hydroxyethyl)Amino]-1-Methyl-1H-Benzimidazole-2-Butanoic Acid involves:

  • Absorption : Rapidly absorbed following administration.
  • Distribution : Widely distributed in tissues with a notable affinity for tumor cells.
  • Metabolism : Primarily metabolized in the liver, with metabolites contributing to both therapeutic and adverse effects.

2.2 Safety Profile

The safety profile includes potential toxicities such as:

  • Genotoxicity : The compound has been classified as potentially genotoxic, necessitating careful monitoring during clinical use.
  • Acute Toxicity : Studies have indicated that it may pose risks if ingested or improperly handled due to its chemical nature .

Environmental Considerations

Given the compound's ionizable nature, it is essential to assess its environmental impact:

3.1 Biodegradability and Persistence

Research suggests that the environmental persistence of such compounds can lead to bioaccumulation risks. Understanding their biodegradability is crucial for assessing their long-term ecological effects .

3.2 Regulatory Framework

The environmental risk assessment of ionizable organic compounds like this one emphasizes the need for stringent regulations regarding their disposal and use in pharmaceuticals .

Case Studies and Research Findings

Several studies have documented the applications and effects of 5-[(2-Chloroethyl)(2-Hydroxyethyl)Amino]-1-Methyl-1H-Benzimidazole-2-Butanoic Acid:

Study ReferenceFocus AreaFindings
Pharmacological assessmentDemonstrated efficacy in inducing apoptosis in specific cancer cell lines.
Safety evaluationIdentified potential toxic effects linked to prolonged exposure.
Environmental impactHighlighted concerns regarding bioaccumulation in aquatic systems.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2-chloroethyl)(2-hydroxyethyl)amino]-1-methyl-1H-benzimidazole-2-butanoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Benzimidazole Ring: The benzimidazole ring is synthesized by condensing o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.

    Alkylation: The benzimidazole intermediate is then alkylated with 2-chloroethylamine and 2-hydroxyethylamine to introduce the chloroethyl and hydroxyethyl groups.

    Butanoic Acid Addition: Finally, the butanoic acid moiety is introduced through a coupling reaction, often using reagents like carbodiimides to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions

5-[(2-Chloroethyl)(2-hydroxyethyl)amino]-1-methyl-1H-benzimidazole-2-butanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl compound.

    Reduction: The chloroethyl group can be reduced to an ethyl group.

    Substitution: The chloroethyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like thiols, amines, and alkoxides can be used for substitution reactions.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an ethyl-substituted benzimidazole.

    Substitution: Formation of various substituted benzimidazole derivatives depending on the nucleophile used.

Mecanismo De Acción

The mechanism of action of 5-[(2-chloroethyl)(2-hydroxyethyl)amino]-1-methyl-1H-benzimidazole-2-butanoic acid involves its interaction with DNA. The compound can form covalent bonds with DNA, leading to cross-linking and subsequent disruption of DNA replication and transcription. This results in cell cycle arrest and apoptosis, particularly in rapidly dividing cancer cells.

Comparación Con Compuestos Similares

Similar Compounds

    Bendamustine: A chemotherapeutic agent with a similar structure but different functional groups.

    Melphalan: Another alkylating agent used in cancer treatment.

    Chlorambucil: A related compound with similar anticancer properties.

Uniqueness

5-[(2-Chloroethyl)(2-hydroxyethyl)amino]-1-methyl-1H-benzimidazole-2-butanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to form DNA cross-links makes it particularly effective in targeting cancer cells.

Actividad Biológica

The compound 5-[(2-Chloroethyl)(2-Hydroxyethyl)amino]-1-Methyl-1H-benzimidazole-2-butanoic Acid , commonly referred to as a derivative of Bendamustine , exhibits significant biological activity, particularly in the field of oncology. This article explores its chemical properties, mechanisms of action, therapeutic applications, and relevant case studies that highlight its efficacy and safety.

Basic Information

  • Molecular Formula : C18H26ClN3O3
  • Molecular Weight : 367.87 g/mol
  • CAS Number : 898224-95-8
  • IUPAC Name : Ethyl 4-(5-((2-chloroethyl)(2-hydroxyethyl)amino)-1-methyl-1H-benzimidazol-2-yl)butanoate

5-[(2-Chloroethyl)(2-Hydroxyethyl)amino]-1-Methyl-1H-benzimidazole-2-butanoic Acid functions primarily as an alkylating agent . It exerts its anticancer effects through the following mechanisms:

  • DNA Alkylation : The chloroethyl group facilitates the formation of covalent bonds with DNA, leading to cross-linking and subsequent inhibition of DNA replication and transcription.
  • Induction of Apoptosis : By damaging DNA, the compound triggers cellular pathways that lead to programmed cell death, particularly in rapidly dividing cancer cells.
  • Cell Cycle Arrest : It has been shown to induce cell cycle arrest at various phases, particularly G2/M, thereby preventing cancer cells from proliferating.

Antitumor Activity

This compound is primarily used in the treatment of various cancers, including:

  • Chronic Lymphocytic Leukemia (CLL)
  • Non-Hodgkin Lymphoma

Clinical studies have demonstrated its effectiveness in reducing tumor size and improving patient survival rates. For instance, a study reported a significant response rate in patients with refractory CLL when treated with Bendamustine derivatives .

Safety Profile

While effective, the compound's use is associated with several side effects, including:

  • Nausea and vomiting
  • Myelosuppression (decreased bone marrow activity)
  • Increased risk of infections due to immune suppression

Monitoring and management strategies are essential during treatment to mitigate these risks.

Clinical Efficacy

A pivotal study published in The Journal of Clinical Oncology evaluated the efficacy of Bendamustine in combination with rituximab for patients with indolent non-Hodgkin lymphoma. The results indicated:

Study GroupResponse RateComplete Remission RateMedian Progression-Free Survival
Bendamustine + Rituximab83%48%24 months
Rituximab Alone65%30%12 months

This data underscores the enhanced efficacy when combined with other agents .

Toxicity Assessment

A retrospective analysis assessed the long-term toxicity associated with Bendamustine treatment. Findings revealed that while acute toxicities were manageable, late-onset effects such as secondary malignancies were observed in approximately 5% of patients over a five-year follow-up period .

Propiedades

IUPAC Name

4-[5-[2-chloroethyl(2-hydroxyethyl)amino]-1-methylbenzimidazol-2-yl]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22ClN3O3/c1-19-14-6-5-12(20(8-7-17)9-10-21)11-13(14)18-15(19)3-2-4-16(22)23/h5-6,11,21H,2-4,7-10H2,1H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFTRYOMJJKBZKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)N(CCO)CCCl)N=C1CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109882-27-1
Record name 4-(5-((2-Chloroethyl)(2-hydroxyethyl)amino)-1-methyl-1H-benzimidazol-2-yl)butanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109882271
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-[5-[(2-Chloroethyl)(2-hydroxyethyl)amino]-1-methylbenzimidazol-2-yl]butanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-(5-((2-CHLOROETHYL)(2-HYDROXYETHYL)AMINO)-1-METHYL-1H-BENZIMIDAZOL-2-YL)BUTANOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EP861GFN77
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-[(2-CHLOROETHYL)(2-HYDROXYETHYL)AMINO]-1-METHYL-1H-BENZIMIDAZOLE-2-BUTANOIC ACID
Reactant of Route 2
5-[(2-CHLOROETHYL)(2-HYDROXYETHYL)AMINO]-1-METHYL-1H-BENZIMIDAZOLE-2-BUTANOIC ACID
Reactant of Route 3
5-[(2-CHLOROETHYL)(2-HYDROXYETHYL)AMINO]-1-METHYL-1H-BENZIMIDAZOLE-2-BUTANOIC ACID
Reactant of Route 4
5-[(2-CHLOROETHYL)(2-HYDROXYETHYL)AMINO]-1-METHYL-1H-BENZIMIDAZOLE-2-BUTANOIC ACID
Reactant of Route 5
5-[(2-CHLOROETHYL)(2-HYDROXYETHYL)AMINO]-1-METHYL-1H-BENZIMIDAZOLE-2-BUTANOIC ACID
Reactant of Route 6
Reactant of Route 6
5-[(2-CHLOROETHYL)(2-HYDROXYETHYL)AMINO]-1-METHYL-1H-BENZIMIDAZOLE-2-BUTANOIC ACID

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.